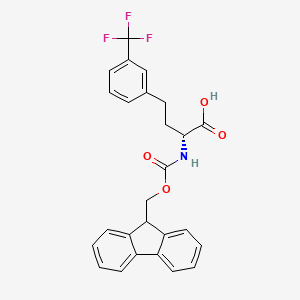

Fmoc-3-trifluoromethyl-D-Homophe

CAS No.:

Cat. No.: VC13749966

Molecular Formula: C26H22F3NO4

Molecular Weight: 469.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C26H22F3NO4 |

|---|---|

| Molecular Weight | 469.5 g/mol |

| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[3-(trifluoromethyl)phenyl]butanoic acid |

| Standard InChI | InChI=1S/C26H22F3NO4/c27-26(28,29)17-7-5-6-16(14-17)12-13-23(24(31)32)30-25(33)34-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-11,14,22-23H,12-13,15H2,(H,30,33)(H,31,32)/t23-/m1/s1 |

| Standard InChI Key | DARGKBQEWQXUJM-HSZRJFAPSA-N |

| Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC4=CC(=CC=C4)C(F)(F)F)C(=O)O |

| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=CC=C4)C(F)(F)F)C(=O)O |

| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=CC=C4)C(F)(F)F)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

Fmoc-3-trifluoromethyl-D-homophenylalanine (CAS: 269726-75-2) has the molecular formula C₂₆H₂₂F₃NO₄ and a molecular weight of 469.46 g/mol . The structure comprises:

-

A D-β-homophenylalanine backbone, extending the side chain by one methylene group compared to standard phenylalanine.

-

A 3-trifluoromethylphenyl group attached to the β-carbon, introducing steric bulk and electron-withdrawing effects.

-

An Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the α-amino group, which facilitates solid-phase peptide synthesis (SPPS) .

The stereochemistry at the α-carbon is D-configuration, as confirmed by its specific rotation ([α]D = -24 ± 2° in DMF) . This enantiomeric form is less common in nature but valuable for creating protease-resistant peptides .

Synthesis and Manufacturing

Synthetic Routes

The synthesis involves multi-step organic reactions:

-

Homophenylalanine Backbone Formation:

-

Trifluoromethylation:

-

Fmoc Protection:

Industrial-Scale Production

Industrial synthesis (e.g., by Sigma-Aldrich and Chem-Impex) emphasizes:

-

Purity Control: HPLC purity ≥97%, validated by UV detection at 265 nm .

-

Cost Efficiency: Batch processes reduce reagent costs, with yields averaging 65–75% .

Applications in Research and Industry

Peptide Synthesis

As a key SPPS building block, this derivative enables:

-

Sequence Diversification: Incorporation of -CF₃ groups alters peptide conformation and binding kinetics .

-

Enhanced Stability: Fluorination reduces metabolic degradation in vivo, extending half-life .

Drug Development

The trifluoromethyl group is pivotal in:

-

Kinase Inhibitors: Improves selectivity for ATP-binding pockets (e.g., in EGFR inhibitors) .

-

GPCR-Targeting Therapeutics: Enhances affinity for hydrophobic binding sites.

Bioconjugation and Imaging

-

Fluorophore Labeling: The aryl group facilitates site-specific conjugation with imaging agents (e.g., Cy5) .

-

PET Tracers: ¹⁸F-labeled analogs are under investigation for oncology imaging .

Comparative Analysis of Fmoc-Protected vs. Unprotected Forms

| Property | Fmoc-Protected Form | Unprotected Form |

|---|---|---|

| Solubility | Soluble in DMF/DMSO | Poor solubility in organic solvents |

| Stability | Stable under SPPS conditions | Prone to oxidation/racemization |

| Synthetic Utility | Direct use in SPPS | Requires in-situ protection |

| Cost | Higher due to protection step | Lower |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume